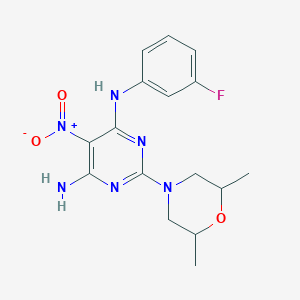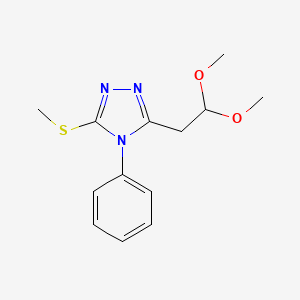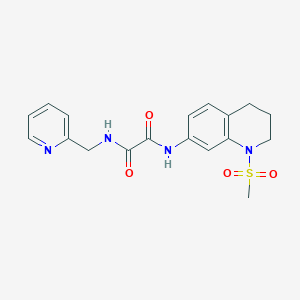![molecular formula C28H28FN3O3 B2429267 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-15-6](/img/structure/B2429267.png)
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic cathinone derivative. Synthetic cathinones are a large family of amphetamine analogues, most commonly found in “bath salts”. They are known for their stimulant effects .
Molecular Structure Analysis
The compound contains a benzimidazole ring and a pyrrolidin-2-one ring, which are common structures in medicinal chemistry. The benzimidazole ring system is found in many important drugs and the pyrrolidin-2-one (or pyrrolidinone) ring is a common feature in many natural products and pharmaceuticals .Chemical Reactions Analysis
As a synthetic cathinone, this compound would be expected to undergo similar reactions to other cathinones. These could include oxidation, reduction, and various substitution reactions .Scientific Research Applications
The compound belongs to the class of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamides. These derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications . Let’s explore six unique fields where this compound has shown promise:
Anticancer Properties: The compound exhibits potent anticancer activity. Its mechanism of action involves NF-κB inhibition, making it a promising candidate for cancer drug research . Further investigations into its specific targets and pathways could lead to novel therapies.
Antibacterial Applications: Studies have highlighted the antibacterial properties of this compound. Its ability to inhibit protein-transporting monoamines (such as dopamine, noradrenaline, and serotonin) suggests potential applications in combating bacterial infections .
Antifungal Activity: The compound’s structure and properties make it an interesting candidate for antifungal drug development. Investigating its efficacy against specific fungal strains and understanding its mode of action could provide valuable insights .
Anti-Inflammatory Effects: Researchers have observed anti-inflammatory effects associated with this compound. It may modulate inflammatory pathways, making it relevant for conditions where inflammation plays a crucial role, such as neuroinflammatory disorders .
Immunomodulation: Immunological modulation is another intriguing aspect. The compound’s impact on immune responses warrants further exploration, especially in the context of autoimmune diseases and immune-related disorders .
Other Potential Applications: While the above fields represent key areas, additional investigations may reveal more applications. For instance, exploring its impact on metabolic diseases, retinoid nuclear modulation, and brain disorders involving neuroinflammation could yield valuable data .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-18-11-12-26(19(2)13-18)35-17-21(33)16-32-25-10-6-4-8-23(25)30-28(32)20-14-27(34)31(15-20)24-9-5-3-7-22(24)29/h3-13,20-21,33H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQFDPRFFSOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2429188.png)
![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)

![4-[3-(2,4-Dichlorophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2429195.png)

![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)




![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)